molecular formula C26H22N2O5 B13374518 7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one

7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one

Cat. No.: B13374518
M. Wt: 442.5 g/mol
InChI Key: DLTCPHBBTXCVBH-UHFFFAOYSA-N
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Description

7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound is characterized by its unique structure, which combines elements of benzodiazepines and chromones, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential effects on various biological systems. It has shown promise in modulating enzyme activity and interacting with specific receptors .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its benzodiazepine core suggests potential use in treating anxiety and other neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one apart from similar compounds is its combined benzodiazepine and chromone structure. This unique combination allows for a broader range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methylchromen-2-one

InChI

InChI=1S/C26H22N2O5/c1-14-11-24(31)33-26-16(14)8-9-21(29)25(26)20-13-19(15-7-10-23(32-2)22(30)12-15)27-17-5-3-4-6-18(17)28-20/h3-12,19,27,29-30H,13H2,1-2H3

InChI Key

DLTCPHBBTXCVBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C3=NC4=CC=CC=C4NC(C3)C5=CC(=C(C=C5)OC)O)O

Origin of Product

United States

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